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Compound of Interest

Compound Name: T-1105

cat. No.: B1682577

An In-Depth Technical Guide to the In Vitro Antiviral Activity of T-1105

Introduction

T-1105, the non-fluorinated analogue of T-705 (Favipiravir), is a broad-spectrum antiviral agent
that has demonstrated inhibitory activity against a range of RNA viruses.[1][2] Like its
counterpart, T-1105 is a prodrug that requires intracellular conversion to its active triphosphate
form to exert its antiviral effect.[1] This document provides a comprehensive overview of the in
vitro antiviral activity of T-1105, detailing its mechanism of action, summarizing its efficacy
against various viral pathogens, and outlining the experimental protocols used for its
evaluation. This guide is intended for researchers, scientists, and drug development
professionals engaged in antiviral research.

Mechanism of Action

The antiviral activity of T-1105 is dependent on its intracellular conversion to the active
metabolite, T-1105 ribonucleoside triphosphate (T-1105-RTP).[1] This multi-step metabolic
activation is a critical determinant of its cell-line-specific efficacy.[1][3]

The key steps in the activation pathway are as follows:
e Ribosylation: T-1105 is converted to its ribonucleoside form, T-1106.[4]

e Phosphorylation: T-1106 undergoes successive phosphorylations to form the
monophosphate (RMP), diphosphate (RDP), and finally the active triphosphate (RTP)
metabolite.[1][4]
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The active T-1105-RTP functions as a competitive inhibitor of viral RNA-dependent RNA
polymerase (RdRp), competing with natural purine (ATP or GTP) nucleosides for incorporation
into the nascent viral RNA strand.[3][4] This incorporation can lead to lethal mutagenesis,
disrupting the integrity of the viral genome and terminating replication.[4]

A significant finding is that the metabolic activation of T-1105, particularly the conversion from
the monophosphate to the diphosphate form, can be a rate-limiting step in certain cell lines,
such as A549, Vero, and HEK293T cells.[1] In contrast, this process is more efficient in MDCK
cells, leading to higher levels of the active T-1105-RTP and consequently, more potent antiviral
activity in this cell line.[1]
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Figure 1: Intracellular metabolic activation pathway of T-1105.
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Quantitative In Vitro Antiviral Activity

The in vitro efficacy of T-1105 has been evaluated against several RNA viruses. The activity is
often cell-line dependent, reflecting differences in metabolic activation.[1] The following table
summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration
(CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a
measure of the compound's therapeutic window.

Selectivit
. ] ) EC50 CC50 Referenc
Virus Strain Cell Line y Index
(M) (HM) e(s)
(SI)
Parainfluen
. N/A MDCK 17 >100 >5.9 [2]
za-3 Virus
Punta Toro
] N/A MDCK 24 >100 >4.2 [2]
Virus
Zika Virus SZ01 Vero 97.5 N/A N/A [2]
Severe
Fever with
Thrombocy
topenia N/A Vero 49 (IC50) >3* N/A [2]
Syndrome
Virus
(SFTSV)

*Note: For SFTSYV, it was reported that T-1105 did not affect cell viability in the tested range of
0-3 puM; a full CC50 value was not determined.[2]

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of
compounds like T-1105. The methodologies described below are based on common practices
in the field.

Antiviral Activity Assay (e.g., Plague Reduction Assay)
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The 50% effective concentration (EC50) is determined by measuring the reduction in viral
replication in the presence of the compound. A common method is the plaque reduction assay.

Methodology:

o Cell Seeding: Confluent monolayers of a suitable cell line (e.g., MDCK, Vero) are prepared in
multi-well plates.[5]

« Virus Infection: Cells are infected with a specific multiplicity of infection (MOI) of the target
virus and incubated for a set period (e.g., 1-2 hours) to allow for viral adsorption.

e Compound Treatment: The virus inoculum is removed, and the cells are washed. Cell culture
medium containing serial dilutions of T-1105 is then added.

e Overlay and Incubation: An overlay medium (e.g., containing agarose or methylcellulose) is
added to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
The plates are incubated for several days until visible plaques are formed.

e Plague Visualization and Counting: The cell monolayers are fixed and stained (e.g., with
crystal violet). The number of plagues in wells treated with T-1105 is counted and compared
to the number in untreated (virus control) wells.

e EC50 Calculation: The EC50 value, the concentration of T-1105 that reduces the number of

plaques by 50% relative to the virus control, is calculated using regression analysis.
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Figure 2: General workflow for an in vitro plaque reduction assay.
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Cytotoxicity Assay (e.g., MTT Assay)

The 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the
host cells. The MTT assay, which measures cell metabolic activity, is a widely used method.[6]

[7]
Methodology:

o Cell Seeding: Host cells are seeded in multi-well plates at a predetermined density and
allowed to adhere overnight.

o Compound Treatment: The culture medium is replaced with fresh medium containing serial
dilutions of T-1105. A "cells only" control (no compound) is included.

 Incubation: The plates are incubated for a period that typically matches the duration of the
antiviral assay (e.g., 2-5 days).

o MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) is added to each well, and the plates are incubated for a further 2-4 hours.[8] Viable
cells with active mitochondria will reduce the yellow MTT to a purple formazan.[7]

e Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the
formazan crystals.

o Absorbance Reading: The absorbance of the solution is measured using a
spectrophotometer at a specific wavelength (e.g., ~570 nm).

o CC50 Calculation: The absorbance values are converted to percentage cell viability relative
to the untreated control cells. The CC50, the concentration of T-1105 that reduces cell
viability by 50%, is determined by regression analysis.
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Figure 3: General workflow for an in vitro MTT cytotoxicity assay.
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Conclusion

T-1105 is a promising broad-spectrum antiviral agent whose in vitro activity is critically linked to
its intracellular metabolic activation.[1][4] Efficacy data reveals activity against several
paramyxoviruses and bunyaviruses, although its potency can vary significantly between
different cell lines.[1][2] This cell-line dependency underscores the importance of selecting
appropriate in vitro systems for evaluation, as the efficiency of the phosphorylation cascade,
particularly the RMP to RDP conversion, is a key bottleneck.[1] Further research is warranted
to fully characterize the antiviral spectrum of T-1105 and to explore strategies, such as
pronucleotide derivatives, that may bypass the rate-limiting activation steps and enhance its
therapeutic potential.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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activity-of-t-1105]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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